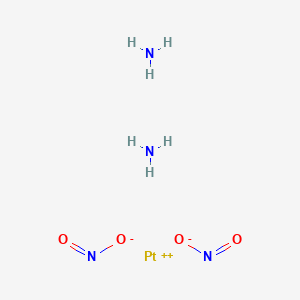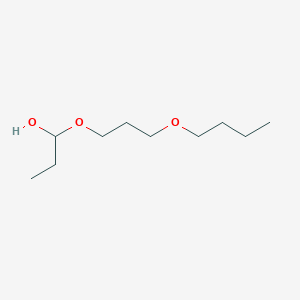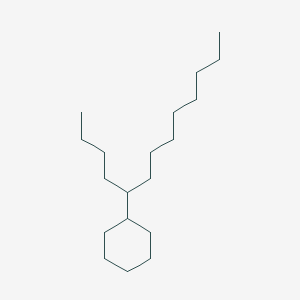
(1-Butylnonyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butylnonyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is commonly used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of ((1-Butylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with various receptors in the body, including GABA and NMDA receptors. It may also affect the release and uptake of neurotransmitters, such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
((1-Butylnonyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((1-Butylnonyl)cyclohexane)cyclohexane in lab experiments is its high purity and yield. It is also relatively inexpensive and readily available. However, one limitation is that it may be toxic in high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for the research of ((1-Butylnonyl)cyclohexane)cyclohexane. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, ((1-Butylnonyl)cyclohexane)cyclohexane may have applications in the development of new pharmaceuticals and agrochemicals, making it an important compound for future research.
Synthesemethoden
The synthesis of ((1-Butylnonyl)cyclohexane)cyclohexane involves the reaction of cyclohexane with butyl lithium and n-octyl bromide in the presence of a catalyst. The reaction yields ((1-Butylnonyl)cyclohexane)cyclohexane in high purity and yield. The synthesis method is relatively simple and cost-effective, making it a popular choice for scientific research.
Wissenschaftliche Forschungsanwendungen
((1-Butylnonyl)cyclohexane)cyclohexane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in organic chemistry reactions, as it has a high boiling point and low viscosity. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13151-90-1 |
|---|---|
Produktname |
(1-Butylnonyl)cyclohexane |
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
tridecan-5-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
VJBKZHIKOCIOPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
Synonyme |
(1-Butylnonyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




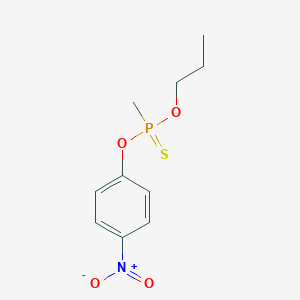
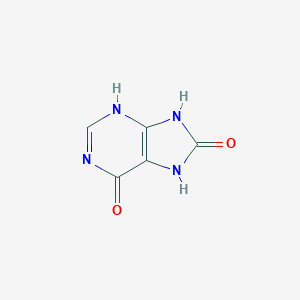

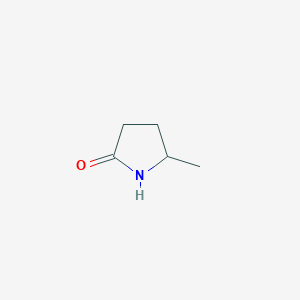
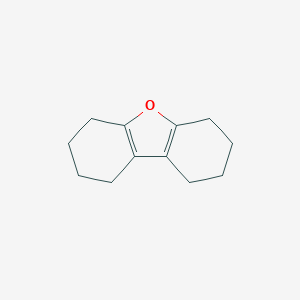
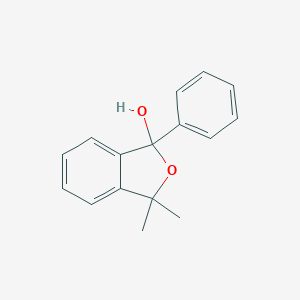
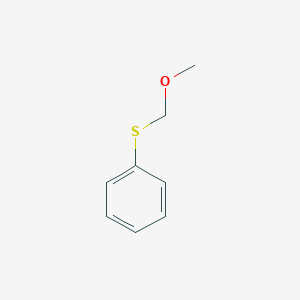
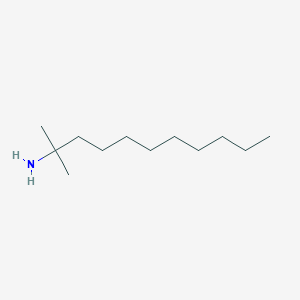
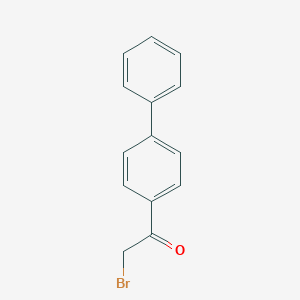
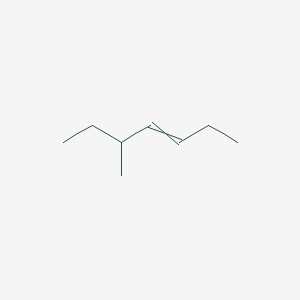
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
